molecular formula C19H22N2O3 B14792533 3-Amino-4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)azetidin-2-one

3-Amino-4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)azetidin-2-one

Cat. No.: B14792533
M. Wt: 326.4 g/mol
InChI Key: JHWJVTCSVRULKD-UHFFFAOYSA-N
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Description

3-Amino-4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of amino, dimethoxyphenyl, and dimethylphenyl groups attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of Substituents: The dimethoxyphenyl and dimethylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the azetidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles or electrophiles under appropriate conditions (e.g., heat, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-Amino-4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)azetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(3,4-dimethoxyphenyl)azetidin-2-one: Lacks the dimethylphenyl group.

    4-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)azetidin-2-one: Lacks the amino group.

    3-Amino-1-(3,4-dimethylphenyl)azetidin-2-one: Lacks the dimethoxyphenyl group.

Uniqueness

The presence of both dimethoxyphenyl and dimethylphenyl groups, along with the amino group, makes 3-Amino-4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)azetidin-2-one unique

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

3-amino-4-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)azetidin-2-one

InChI

InChI=1S/C19H22N2O3/c1-11-5-7-14(9-12(11)2)21-18(17(20)19(21)22)13-6-8-15(23-3)16(10-13)24-4/h5-10,17-18H,20H2,1-4H3

InChI Key

JHWJVTCSVRULKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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